molecular formula C10H13BrO2 B1332295 (5-Bromo-2-propoxyphenyl)methanol CAS No. 693823-10-8

(5-Bromo-2-propoxyphenyl)methanol

Cat. No. B1332295
M. Wt: 245.11 g/mol
InChI Key: UQOIAUZZKJVNKF-UHFFFAOYSA-N
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Description

The compound (5-Bromo-2-propoxyphenyl)methanol is a brominated aromatic alcohol with a propoxy substituent on the phenyl ring. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of (5-Bromo-2-propoxyphenyl)methanol.

Synthesis Analysis

The synthesis of related brominated aromatic compounds involves multi-step procedures that can be adapted to synthesize (5-Bromo-2-propoxyphenyl)methanol. For instance, the synthesis of enantiomerically pure diarylethanes as described in the first paper involves a 7-step procedure starting from a bromo-chlorophenyl ketone derivative . This suggests that a similar approach could be taken for the synthesis of (5-Bromo-2-propoxyphenyl)methanol, potentially involving the protection of the alcohol group, followed by a halogenation step to introduce the bromine atom.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be determined using X-ray crystallography, as demonstrated in the second paper for a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone . This technique could be employed to determine the precise molecular structure of (5-Bromo-2-propoxyphenyl)methanol, including bond lengths, angles, and the overall geometry of the molecule.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds with nucleophiles, such as anilines, can be studied through kinetic experiments. The third paper discusses the kinetics of anilino-debromination reactions of a brominated thiophen compound in methanol . This information can be used to infer the reactivity of (5-Bromo-2-propoxyphenyl)methanol with nucleophiles, which may involve similar debromination mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be characterized by various techniques. For example, the crystal structure determination provides information on the crystal system, cell dimensions, and density . These properties are crucial for understanding the material's behavior in different conditions and its potential applications. The susceptibility constants obtained from kinetic studies can also shed light on the electronic effects of substituents on the aromatic ring, which in turn influence the compound's reactivity .

Scientific Research Applications

Nucleophilic Substitution Reactions

  • Reaction Dynamics: Studies on similar brominated compounds, like 2-bromo-5-nitrothiophene, have provided insights into the dynamics of nucleophilic substitution reactions, especially in different solvent conditions, which can be relevant to understanding the behavior of (5-Bromo-2-propoxyphenyl)methanol (Harifi‐Mood & Mousavi-Tekmedash, 2013).

Bromination of Organic Compounds

  • Chemoselective Bromination: Research on the bromination of organic compounds, such as 2,3-diarylcyclopent-2-en-1-ones, indicates the potential of (5-Bromo-2-propoxyphenyl)methanol in facilitating regio- and chemoselective bromination processes (Shirinian et al., 2012).

Methanol Conversion in Catalysis

  • Hydrocarbon Formation from Methanol: Studies on methanol conversion to hydrocarbons over zeolite catalysts may indicate potential applications of (5-Bromo-2-propoxyphenyl)methanol in similar processes, especially in the formation of ethene and higher alkenes (Svelle et al., 2006).

Synthesis of Biologically Active Compounds

  • Natural Product Synthesis: The compound has implications in the total synthesis of biologically active, naturally occurring compounds, as demonstrated in studies involving similar bromo-substituted phenyl methanols (Akbaba et al., 2010).

Photochemical Reactions

  • Photodegradation Studies: Research on the photochemical decomposition of polybrominated compounds in methanol/water solutions provides a basis for understanding the photochemical behavior of (5-Bromo-2-propoxyphenyl)methanol, which may be relevant in environmental chemistry and photodegradation processes (Eriksson et al., 2004).

Safety And Hazards

The specific safety data sheet (SDS) for “(5-Bromo-2-propoxyphenyl)methanol” was not found in the search results. However, it is always important to handle chemical substances with care, following the appropriate safety guidelines.


Future Directions

“(5-Bromo-2-propoxyphenyl)methanol” has potential applications in various fields of research and industry1. However, the specific future directions for this compound are not provided in the search results.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

(5-bromo-2-propoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,12H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOIAUZZKJVNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366930
Record name (5-bromo-2-propoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-propoxyphenyl)methanol

CAS RN

693823-10-8
Record name (5-bromo-2-propoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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